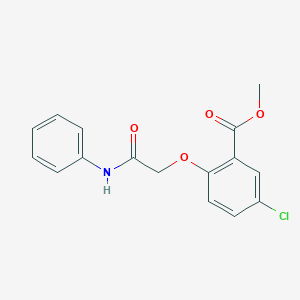
S-Hexadecylisothiuronium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Hexadecylisothiuronium bromide: is a chemical compound known for its surfactant properties. It is a cationic surfactant, which means it carries a positive charge and is often used in various industrial and research applications due to its ability to interact with negatively charged surfaces and molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecylisothiuronium bromide typically involves the reaction of hexadecylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds as follows:
- The addition of hydrobromic acid leads to the formation of This compound .
Hexadecylamine: reacts with to form .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and ensuring precise control over reaction conditions such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-Hexadecylisothiuronium bromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Hexadecylisothiuronium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of S-Hexadecylisothiuronium bromide primarily involves its interaction with negatively charged surfaces and molecules. As a cationic surfactant, it can disrupt lipid bilayers, leading to cell lysis in biological systems. It can also form micelles, which can solubilize hydrophobic compounds and enhance their bioavailability.
Comparaison Avec Des Composés Similaires
Hexadecyltrimethylammonium bromide: Another cationic surfactant with similar properties but different molecular structure.
Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and antiseptics.
Benzalkonium chloride: A widely used disinfectant and antiseptic.
Uniqueness: S-Hexadecylisothiuronium bromide is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with a wide range of negatively charged surfaces and molecules makes it particularly useful in various applications, from industrial formulations to scientific research.
Propriétés
Numéro CAS |
16914-92-4 |
|---|---|
Formule moléculaire |
C17H37BrN2S |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
hexadecyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C17H36N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H3,18,19);1H |
Clé InChI |
CNTPNOHRVGTZNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
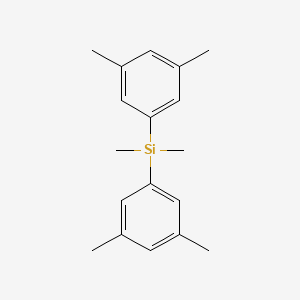
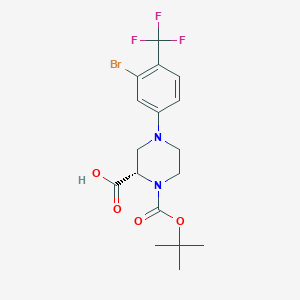



![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
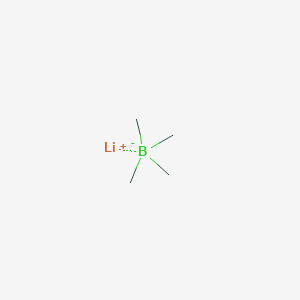

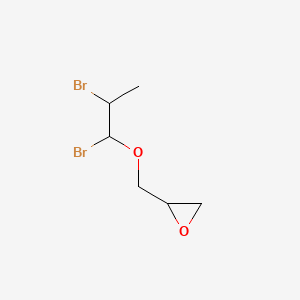

![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
